Diethylaminocarboxymethyl-POC-Tenofovir (Gemisch von Diastereomeren)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) is a compound that belongs to the family of tenofovir derivatives. Tenofovir is an acyclic phosphonate nucleotide analogue and reverse transcriptase inhibitor, primarily used as an anti-HIV agent . The compound is characterized by the presence of diastereomers, which are non-superimposable mirror images of each other.
Wissenschaftliche Forschungsanwendungen
Diethylaminocarboxymethyl POC Tenofovir has several scientific research applications:
Wirkmechanismus
Target of Action
Diethylaminocarboxymethyl POC Tenofovir is a prodrug of Tenofovir, which is a nucleotide analog reverse transcriptase inhibitor . The primary targets of this compound are the reverse transcriptase enzymes of HIV and Hepatitis B virus . These enzymes play a crucial role in the replication of these viruses by transcribing viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Once activated, Diethylaminocarboxymethyl POC Tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase, blocking the enzyme necessary for viral production in HIV-infected individuals . This inhibition prevents the transcription of viral RNA into DNA, thereby halting the replication of the virus .
Biochemical Pathways
The action of Diethylaminocarboxymethyl POC Tenofovir primarily affects the viral replication pathway. By inhibiting the reverse transcriptase enzyme, it disrupts the normal process of viral RNA transcription into DNA. This disruption prevents the integration of viral DNA into the host cell’s genome, effectively stopping the production of new virus particles .
Result of Action
The primary result of Diethylaminocarboxymethyl POC Tenofovir’s action is the reduction of viral load in HIV and Hepatitis B infected patients. By inhibiting the reverse transcriptase enzyme, it prevents the replication of the virus, leading to a decrease in the number of virus particles in the body . This can help to manage the symptoms of these infections and reduce the risk of transmission .
Vorbereitungsmethoden
The synthesis of Diethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting from the core structure of tenofovirThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Diethylaminocarboxymethyl POC Tenofovir is unique due to the presence of diastereomers, which can influence its biological activity and pharmacokinetic properties. Similar compounds include:
Tenofovir Disoproxil Fumarate: A widely used prodrug of tenofovir with established efficacy in treating HIV and hepatitis B.
Tenofovir Alafenamide: Another prodrug of tenofovir with improved safety and efficacy profiles.
Tenofovir Mono-POC Dimer: A related compound with similar antiviral properties. The uniqueness of Diethylaminocarboxymethyl POC Tenofovir lies in its specific chemical modifications, which may offer advantages in terms of bioavailability and targeted delivery.
Biologische Aktivität
Diethylaminocarboxymethyl POC Tenofovir, a derivative of the well-known antiviral agent Tenofovir, has garnered attention for its potential biological activities, particularly in the treatment of HIV and hepatitis B. This article delves into the compound's biological activity, pharmacological properties, and relevant research findings.
Overview of Tenofovir
Tenofovir is an acyclic nucleotide analog that functions primarily as an antiviral medication. It is used in the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection. The compound exerts its effects by inhibiting viral reverse transcriptase, leading to premature termination of viral DNA synthesis .
The mechanism by which Tenofovir operates involves its conversion into tenofovir diphosphate (TFV-DP) within cells. TFV-DP competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, thus preventing further elongation of the DNA chain . This action is critical in suppressing viral replication.
Pharmacokinetics
- Bioavailability : The bioavailability of Tenofovir disoproxil fumarate (TDF), a prodrug form, is approximately 25% when taken on an empty stomach and can increase by 40% when taken with fatty foods.
- Half-life : TFV-DP has a long intracellular half-life, estimated at around 95 hours, allowing for sustained antiviral activity .
In Vitro Studies
Recent studies have explored the biological activity of Diethylaminocarboxymethyl POC Tenofovir in various cell lines:
- Antiviral Efficacy : In vitro assays demonstrate that this compound exhibits potent activity against both HIV and HBV. The effective concentration (EC50) against HBV was found to be significantly lower than that of other nucleoside analogs .
- Resistance Profiles : Research indicates that Diethylaminocarboxymethyl POC Tenofovir maintains efficacy against certain drug-resistant strains of HBV and HIV, making it a promising candidate for further development .
Case Studies
A nested case-control study within the ADVANCE clinical trial evaluated the effectiveness of point-of-care (POC) tenofovir urine testing in predicting treatment outcomes among HIV patients. The study highlighted that POC testing could reliably predict viral rebound and resistance mutations during antiretroviral therapy (ART), emphasizing the importance of adherence to treatment regimens .
Comparative Data Table
Parameter | Diethylaminocarboxymethyl POC Tenofovir | Tenofovir Disoproxil Fumarate |
---|---|---|
Mechanism | Nucleotide analog inhibiting reverse transcriptase | Nucleotide analog inhibiting reverse transcriptase |
EC50 against HBV | Lower than traditional nucleoside analogs | 1.1 µM |
Intracellular Half-life | Longer than traditional forms | 95 hours |
Resistance Profile | Effective against certain resistant strains | Effective against lamivudine-resistant HBV |
Bioavailability | TBD | 25% (increased with fatty food) |
Eigenschaften
CAS-Nummer |
1246812-23-6 |
---|---|
Molekularformel |
C21H34N5O9P |
Molekulargewicht |
531.503 |
IUPAC-Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate |
InChI |
InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1 |
InChI-Schlüssel |
ZXVADCFDIJFQBO-DRVJNONPSA-N |
SMILES |
CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.